![molecular formula C12H15BrN2O B1269639 (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 331274-67-0](/img/structure/B1269639.png)
(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone
Overview
Description
(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone (hereafter referred to as BMPPM) is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing both an aromatic ring and a piperazine ring, and has been used in the synthesis of various compounds for a variety of purposes.
Scientific Research Applications
Pharmaceutical Research: Antipsychotic and Antidepressant Agent
The piperazine moiety of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a common structural motif in pharmaceuticals due to its ability to modulate pharmacokinetic properties . It has been found in compounds used for treating a variety of disease states, including antipsychotic and antidepressant medications. The compound’s potential to cross the blood-brain barrier makes it a candidate for central nervous system-related therapies.
Life Sciences: Antibacterial Activity
Piperazine derivatives have shown promise in antibacterial activity. This compound, with its specific structural features, could be synthesized and tested against various bacterial strains to explore its efficacy as an antibacterial agent .
Neurological Research: Parkinson’s and Alzheimer’s Disease
The piperazine ring is a component in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. Research into (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone could lead to the development of new therapeutic agents for these conditions .
properties
IUPAC Name |
(3-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDFKAKQJOXLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353810 | |
Record name | 1-Bromo-3-(4-methylpiperazinocarbonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |
CAS RN |
331274-67-0 | |
Record name | 1-Bromo-3-(4-methylpiperazinocarbonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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